molecular formula C29H35BrN6O4 B15131437 Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

Cat. No.: B15131437
M. Wt: 611.5 g/mol
InChI Key: UHMSFHHLGTWGRB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is a benzimidazole-based heterocyclic compound with a complex substitution pattern. Key structural features include:

  • Benzimidazole core: A privileged scaffold in medicinal chemistry, known for mimicking purine bases and exhibiting diverse biological activities such as antiviral, anticancer, and antiulcer effects .
  • Tert-butyloxycarbonyl (Boc) groups: These substituents likely improve metabolic stability and modulate lipophilicity, influencing membrane permeability .
  • 4-Methylpiperazin-1-yl group: Introduces basicity and solubility, which may optimize pharmacokinetic properties .

Properties

Molecular Formula

C29H35BrN6O4

Molecular Weight

611.5 g/mol

IUPAC Name

tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

InChI

InChI=1S/C29H35BrN6O4/c1-28(2,3)39-26(37)35-24-20(9-8-10-21(24)34-15-13-33(7)14-16-34)31-25(35)23-19-12-11-18(30)17-22(19)36(32-23)27(38)40-29(4,5)6/h8-12,17H,13-16H2,1-7H3

InChI Key

UHMSFHHLGTWGRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C3=NC4=C(N3C(=O)OC(C)(C)C)C(=CC=C4)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the indazole and benzimidazole intermediates, followed by their coupling under specific conditions. Key reagents include brominating agents, tert-butyl esters, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities while maintaining consistency in quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the compound with structurally related benzimidazole derivatives, emphasizing substituent effects on biological activity:

Compound Name/ID Key Substituents Biological Activity Potency/Notes Reference
Target Compound 6-Bromoindazole, Boc, 4-methylpiperazine Hypothesized: Antiulcer, anticancer Likely enhanced solubility & stability
Pyrimidylthiomethyl benzimidazole (174) Pyrimidylthiomethyl Antiulcer (H+/K+-ATPase inhibition) Significant gastric acid suppression
Pyrimidylsulfinylmethyl benzimidazole (175) Pyrimidylsulfinylmethyl Antiulcer (pylorus-ligated rat model) Superior to market preparations
Benzimidazole-lysyl imidazole derivatives Boc-protected lysyl, tert-butyl groups Unspecified (structural analogs) Designed for stability & binding

Key Observations

Antiulcer Potential: Pyrimidyl-substituted analogs (174, 175) demonstrate robust antiulcer activity via H+/K+-ATPase inhibition and gastric acid suppression . The target compound lacks pyrimidyl groups but incorporates a 4-methylpiperazine moiety, which may redirect activity toward alternative targets (e.g., kinase inhibition). The bromoindazole group in the target compound could enhance binding to cysteine residues in proton pumps, similar to brominated antiulcer drugs .

Pharmacokinetic Optimization :

  • Boc groups in the target compound and lysyl-imidazole derivatives () suggest a focus on metabolic stability, contrasting with simpler benzimidazoles (e.g., 174/175) that may undergo faster degradation .

Novelty of Indazole-Benzoimidazole Fusion: The fusion of indazole and benzimidazole is uncommon in reported analogs.

Biological Activity

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is a complex organic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • Indazole and benzimidazole moieties
  • A tert-butyl group
  • A bromo substituent
  • A piperazine ring

This structural diversity is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
  • Signal Transduction Interference : The compound could disrupt normal signaling pathways, affecting cell growth and survival.

Anticancer Properties

Research indicates that similar indazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that indazole compounds can target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.

Antimicrobial Activity

Indazole derivatives have also been noted for their antimicrobial properties. They demonstrate effectiveness against a range of bacterial strains and may inhibit the growth of fungi. The presence of the bromo substituent enhances the compound's ability to penetrate microbial cell walls.

Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indazole derivatives, including the target compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values suggesting strong potential for further development as an anticancer agent .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of indazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to tert-butyl 2-[6-bromo...] exhibited promising antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Tables

Biological ActivityMechanismReference
AnticancerPI3K/Akt/mTOR inhibition
AntimicrobialCell wall penetration

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